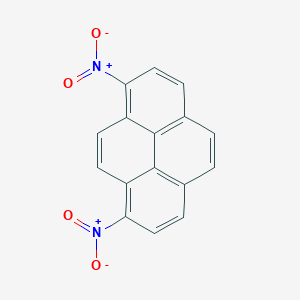
Nauclecoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nauclecoside is a natural compound that is found in the leaves of the plant Nauclea latifolia. This compound has been found to have significant biological activity, making it a promising candidate for research in the field of medicine.
Mecanismo De Acción
The mechanism of action of Nauclecoside is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) which are involved in the inflammatory response. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Nauclecoside has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, Nauclecoside has been found to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Nauclecoside in lab experiments is that it is a natural compound, making it less toxic than synthetic compounds. Additionally, it has been found to have significant biological activity, making it a promising candidate for research. However, one of the limitations of using Nauclecoside in lab experiments is that it is difficult to extract and purify, making it expensive to use.
Direcciones Futuras
There are many future directions for research on Nauclecoside. One direction is to study its potential as a treatment for cancer. Another direction is to study its potential as a treatment for arthritis and other inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of Nauclecoside and its effects on the body.
Métodos De Síntesis
Nauclecoside can be extracted from the leaves of Nauclea latifolia using various methods. One of the most commonly used methods is the Soxhlet extraction method, where the leaves are boiled in a solvent until the compound is extracted. Another method is the maceration method, where the leaves are soaked in a solvent for a period of time until the compound is extracted. Once the compound is extracted, it can be purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Nauclecoside has been found to have significant biological activity, making it a promising candidate for research in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases such as cancer, arthritis, and chronic pain.
Propiedades
Número CAS |
121880-11-3 |
|---|---|
Nombre del producto |
Nauclecoside |
Fórmula molecular |
C26H28N2O9 |
Peso molecular |
512.5 g/mol |
Nombre IUPAC |
(1R,18R,19R)-19-ethenyl-16-hydroxy-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,20-hexaen-14-one |
InChI |
InChI=1S/C26H28N2O9/c1-2-11-14-9-16-19-13(12-5-3-4-6-15(12)27-19)7-8-28(16)23(33)18(14)24(34)36-25(11)37-26-22(32)21(31)20(30)17(10-29)35-26/h2-6,9,11,16-17,20-22,25-27,29-32,34H,1,7-8,10H2/t11-,16-,17-,20-,21+,22-,25+,26+/m1/s1 |
Clave InChI |
YBOINZVFMANTIG-GYXKPNEHSA-N |
SMILES isomérico |
C=C[C@H]1[C@@H](OC(=C2C1=C[C@@H]3C4=C(CCN3C2=O)C5=CC=CC=C5N4)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES |
C=CC1C(OC(=C2C1=CC3C4=C(CCN3C2=O)C5=CC=CC=C5N4)O)OC6C(C(C(C(O6)CO)O)O)O |
SMILES canónico |
C=CC1C(OC(=C2C1=CC3C4=C(CCN3C2=O)C5=CC=CC=C5N4)O)OC6C(C(C(C(O6)CO)O)O)O |
Sinónimos |
nauclecoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



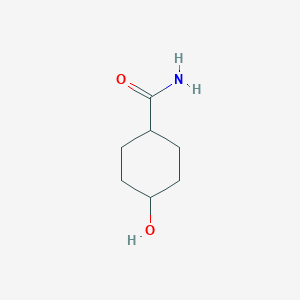
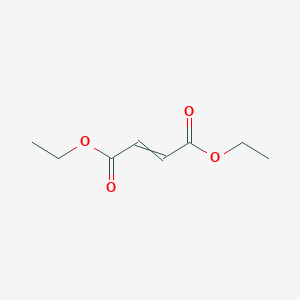
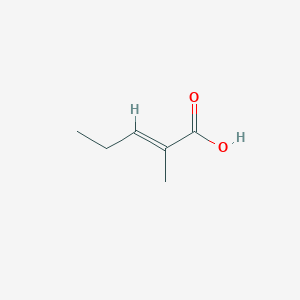
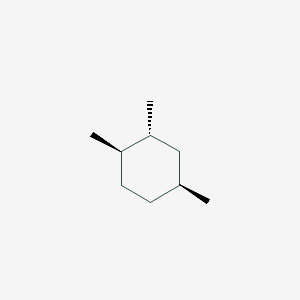
![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)
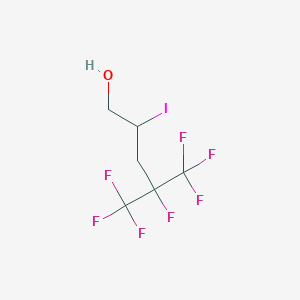
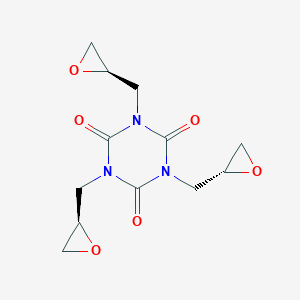
![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)
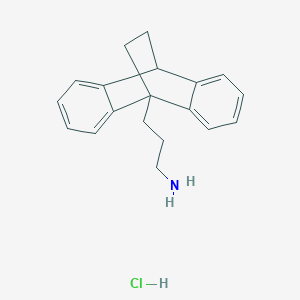
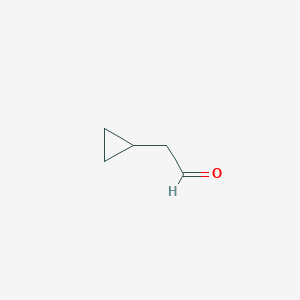

![Benz[a]anthracene-d12](/img/structure/B49388.png)
